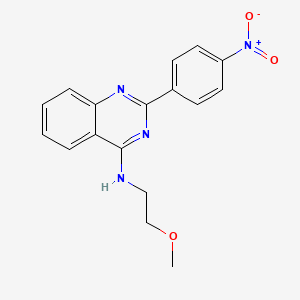

N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-24-11-10-18-17-14-4-2-3-5-15(14)19-16(20-17)12-6-8-13(9-7-12)21(22)23/h2-9H,10-11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZSIPRZNUQQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, which suggests its utility in treating infections.

- Anticancer Activity : Studies have indicated that it can induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells, highlighting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial for managing chronic inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets. It is believed to modulate enzyme activity, block receptor-ligand interactions, and alter signal transduction pathways. For instance, it has been noted to inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and bacterial proliferation .

Anticancer Activity

A significant study demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential (MMP), leading to increased apoptotic cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.93 | Apoptosis via caspase activation |

| MDA-MB-231 | 22.04 | Induction of late apoptosis |

| HT29 | 12.00 | Cytotoxic effects through CA inhibition |

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various strains. For example, it exhibited significant inhibition against pathogenic bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine has been investigated for its potential as an anticancer agent. Quinazoline derivatives are prominent in cancer research due to their ability to inhibit tyrosine kinases, which are critical in cancer cell proliferation and survival.

Mechanism of Action :

The compound may exert its effects by interacting with specific enzymes or receptors, leading to the modulation of cellular pathways. For instance, it may inhibit pathways associated with cancer progression, similar to other well-known quinazoline derivatives like Erlotinib and Gefitinib.

Enzyme Inhibition

Research indicates that compounds within the quinazoline family can act as enzyme inhibitors. This compound may inhibit specific enzymes such as carbonic anhydrases, which are implicated in various physiological processes and disease states, including cancer and inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases. Its structural features may enhance its ability to penetrate bacterial membranes or inhibit bacterial growth through enzyme interference.

Material Science Applications

In addition to its biological applications, this compound may have potential uses in material science. Its unique chemical structure allows for the development of new materials with specific electronic or optical properties, which could be beneficial in creating advanced materials for electronics or photonics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of quinazoline derivatives in targeting various cancer types:

- In vitro Studies : Laboratory tests have shown that certain quinazoline derivatives can significantly reduce cell viability in cancer cell lines by inducing apoptosis.

- In vivo Studies : Animal models have demonstrated that these compounds can inhibit tumor growth effectively while maintaining a favorable safety profile.

- Structure-Activity Relationship (SAR) : Research on related compounds has provided insights into how specific substituents influence biological activity, guiding future synthesis efforts for enhanced efficacy.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes reduction to form an amine derivative. This transformation is critical for modifying electronic properties and enabling subsequent functionalization.

Conditions :

-

Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C)

-

Chemical reduction (Fe/HCl, aqueous HCl, reflux)

| Product | Method | Yield (%) | Reference |

|---|---|---|---|

| 2-(4-aminophenyl) derivative | H₂, Pd/C | 92 | |

| 2-(4-aminophenyl) derivative | Fe/HCl | 85 |

The reduction proceeds via intermediate nitroso and hydroxylamine stages, with catalytic hydrogenation offering higher efficiency. The resulting amine facilitates further reactions, such as diazotization or cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazoline core enables SNAr at specific positions, particularly when activated by the nitro group.

Example Reaction :

Replacement of the nitro group with thiols or amines under basic conditions.

The nitro group’s electron-withdrawing effect enhances electrophilicity at the C2 position, enabling nucleophilic attack .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at the quinazoline ring or substituents.

Suzuki-Miyaura Coupling :

Introduction of aryl groups via boronic acids.

| Conditions | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 4-Methoxyphenyl | 2-(4-methoxyphenyl) derivative | 82 |

This reaction retains the methoxyethyl amine group while diversifying the aryl substituent.

Functionalization of the Methoxyethyl Group

The methoxyethyl side chain participates in oxidation and hydrolysis under controlled conditions.

Oxidation :

Conversion to a carboxylate via strong oxidizing agents.

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | Quinazolin-4-amine carboxylic acid | 58 |

Hydrolysis of the ether linkage is less common due to steric hindrance from the quinazoline ring.

Cyclocondensation Reactions

The compound serves as a precursor in synthesizing fused heterocycles.

Example :

Reaction with aldehydes to form imidazoquinazoline derivatives.

| Aldehyde | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Zn(OTf)₂, H₂O, 100°C | Imidazoquinazoline | 73 |

Reverse micelle catalysis (e.g., ZnO nanoparticles) improves reaction efficiency by compartmentalizing reactants .

Mechanistic Insights

-

Nitro Group Reduction : Proceeds through adsorption of H₂ on Pd surfaces, followed by sequential electron transfer.

-

SNAr : The nitro group polarizes the quinazoline ring, stabilizing the Meisenheimer intermediate during nucleophilic attack .

-

Cross-Coupling : Oxidative addition of the aryl halide to Pd(0) initiates the catalytic cycle, followed by transmetalation and reductive elimination.

This compound’s versatility in reduction, substitution, and coupling reactions underscores its utility in medicinal chemistry and materials science. Further studies could explore enantioselective modifications or photocatalytic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinazoline Core

A. Position 2 Modifications

- 2-(4-Nitrophenyl) vs. In contrast, 2-(morpholinyl) derivatives (e.g., 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine ) rely on hydrogen bonding via the morpholine oxygen, which may enhance selectivity for kinases like CLK1 . 2-(Chlorophenyl) derivatives (e.g., 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine ) exhibit moderate antimicrobial activity, suggesting halogen substituents may enhance membrane penetration .

B. Position 4 Modifications

- 2-Methoxyethylamine vs. Aromatic Amines: The 2-methoxyethyl group in the target compound likely improves water solubility compared to aromatic amines (e.g., N-(4-methoxybenzyl)quinazolin-4-amine ). However, bulky substituents like N-(1-methylpiperidin-4-yl) (e.g., 7-{2-[2-(dimethylamino)ethoxy]ethoxy}-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine ) may enhance blood-brain barrier penetration for CNS targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare quinazolin-4-amine derivatives like N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine?

- Methodological Answer : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by nucleophilic substitution at the C4 position. For example:

Quinazoline Core Formation : React 2-aminobenzonitrile with urea under acidic conditions to form the quinazolin-4-amine scaffold .

Substitution Reactions : Introduce the 4-nitrophenyl group at C2 via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and attach the 2-methoxyethylamine moiety at C4 using alkylation or reductive amination .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the pure compound .

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- Spectroscopic Analysis : Confirm molecular structure via -/-NMR (e.g., quinazoline C4-NH at δ 8.2 ppm, nitrophenyl protons at δ 8.1–8.3 ppm) and high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions between quinazoline and substituents) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological target affinity of 4-nitrophenyl-substituted quinazolines?

- Methodological Answer :

- Molecular Docking : Screen against kinase domains (e.g., EGFR, c-Src) using AutoDock Vina. The 4-nitrophenyl group may enhance π-π stacking with hydrophobic pockets, while the 2-methoxyethyl chain improves solubility .

- 3D-QSAR : Develop pharmacophore models (e.g., Catalyst, Schrödinger) using training sets of analogs. Key descriptors include electron-withdrawing (nitro) and hydrophilic (methoxyethyl) groups .

- Validation : Compare predicted vs. experimental IC₅₀ values in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported biological activities of quinazolin-4-amine derivatives across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .

- SAR Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity. Nitro groups may favor kinase inhibition, while morpholino substituents target histamine receptors .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Q. What strategies optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., methoxyethyl) to reduce logP. Test solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell models .

- Metabolic Stability : Assess cytochrome P450 (CYP3A4) metabolism using liver microsomes. Replace labile groups (e.g., ester linkages) with stable ethers .

- In Vivo Half-Life : Conduct pharmacokinetic studies in rodents. The methoxyethyl group may prolong t₁/₂ by reducing renal clearance .

Data Contradiction Analysis

Q. Why do some quinazolin-4-amine derivatives show divergent activities (e.g., kinase inhibition vs. H4 receptor antagonism)?

- Methodological Answer :

- Target Selectivity Mapping : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. Nitro groups may favor tyrosine kinases, while bulkier substituents (e.g., benzodioxol) target GPCRs .

- Structural Comparisons : Overlay crystal structures (PDB entries 4R3P, 6H7F) to highlight critical binding residues. The 4-nitrophenyl group aligns with ATP-binding pockets in kinases but clashes with H4 receptor cavities .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate the anticancer potential of this compound?

- Methodological Answer :

- Model Selection : Use orthotopic xenografts (e.g., pancreatic cancer PDAC models) for relevance to human disease .

- Dosing Regimen : Administer orally (10–50 mg/kg/day) based on preclinical PK data. Monitor tumor volume via caliper measurements and validate biomarkers (e.g., phospho-Src by Western blot) .

- Toxicity Screening : Assess liver enzymes (ALT/AST) and body weight changes. Compare to positive controls (e.g., gefitinib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.